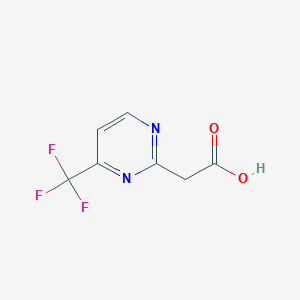![molecular formula C31H51ClO2 B12621108 [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate is a complex organic compound that belongs to the class of steroids. This compound features a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. The presence of a 2-chlorobutanoate ester group adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can be achieved through a multi-step synthetic route. The starting material is typically a steroidal precursor, which undergoes several functional group transformations to introduce the desired substituents. Key steps may include:
Hydrogenation: Reduction of double bonds in the steroidal precursor to form the saturated cyclopenta[a]phenanthrene core.
Alkylation: Introduction of the octyl group at the 17-position through an alkylation reaction.
Esterification: Formation of the 2-chlorobutanoate ester by reacting the hydroxyl group at the 3-position with 2-chlorobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 3-position to form a ketone.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution at the 2-chloro position to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a 3-keto derivative.
Reduction: Formation of a 2-hydroxybutanoate derivative.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate is likely related to its interaction with steroid receptors in the body. The compound may bind to these receptors, modulating their activity and influencing various cellular pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism.
類似化合物との比較
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can be compared with other steroidal compounds such as:
Testosterone: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.
Estradiol: Another naturally occurring steroid hormone with a similar structure but different functional groups.
Corticosteroids: A class of steroid hormones with anti-inflammatory properties.
The uniqueness of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2-chlorobutanoate] lies in its specific functional groups and potential biological activity, which may offer distinct advantages in certain applications.
特性
分子式 |
C31H51ClO2 |
|---|---|
分子量 |
491.2 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate |
InChI |
InChI=1S/C31H51ClO2/c1-5-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-29(33)28(32)6-2)17-19-31(23,4)27(25)18-20-30(22,26)3/h13,22,24-28H,5-12,14-21H2,1-4H3/t22-,24-,25-,26-,27-,28?,30+,31-/m0/s1 |
InChIキー |
JKEJJFJGGOFWEL-CYRJMCNNSA-N |
異性体SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(CC)Cl)C)C |
正規SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(CC)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


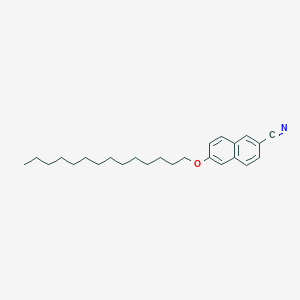
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
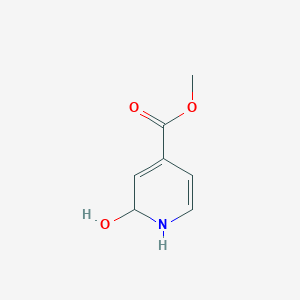
![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)
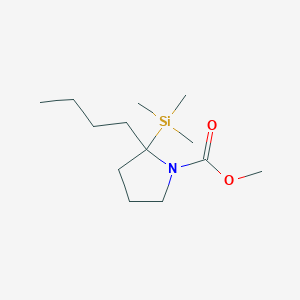
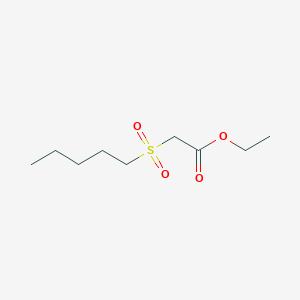
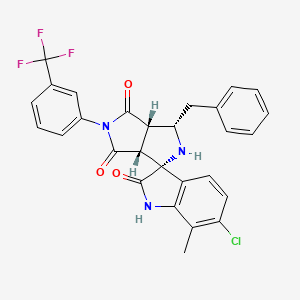
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
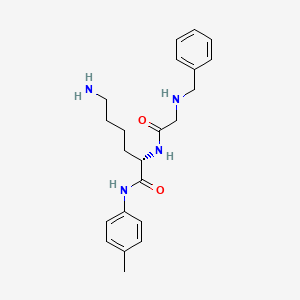
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
